(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid
Description
“(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid” is a chiral amino acid derivative characterized by three key structural features:
- A tert-butoxycarbonyl (Boc) group at the α-amino position, serving as a protective moiety for amines during synthetic processes.
- A (2S)-configured stereocenter, which influences its biological interactions and physicochemical properties.
This compound is of interest in medicinal chemistry, particularly in peptide synthesis and protease inhibitor design, owing to its fluorine-enhanced lipophilicity and stereospecificity .
Properties
IUPAC Name |
(2S)-3-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRRHKGTCYRJK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCC(CC1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enolate Formation and Triflylimide Addition
The synthesis begins with 4,4-difluorocyclohexanone, which undergoes deprotonation using lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at −78°C to form a stabilized enolate. This intermediate reacts with N-phenylbis(trifluoromethanesulfonyl)imide (PhNTf₂) to yield a triflyl-substituted cyclohexyl ketone (Compound 1). The reaction achieves an 85% yield under optimized conditions (12 hours at room temperature).
Negishi Coupling with Boc-Protected Alanine Derivative
A Negishi coupling reaction integrates the fluorinated cyclohexyl moiety with the amino acid backbone. Zinc powder activates 2-tert-butoxycarbonylamino-3-iodo-L-alanine methyl ester in N,N-dimethylformamide (DMF) under iodine catalysis, generating a zincate reagent. This reagent couples with Compound 1 using a palladium catalyst (e.g., Pd(PPh₃)₄) at 60°C overnight, forming the carbon-carbon bond in Compound 2 with >85% yield.
Hydrogenation and Ester Hydrolysis
Compound 2 undergoes hydrogenation with palladium on carbon (Pd/C) in methanol to reduce unsaturated bonds, yielding Compound 3. Final hydrolysis with lithium hydroxide in THF/water cleaves the methyl ester to the carboxylic acid (Compound 4), achieving a total yield of 68% over five steps.
Key Advantages :
-
Avoids chiral auxiliaries or toxic reagents.
-
Scalable for industrial production due to high stepwise yields (≥85%).
Boc Protection Strategies for Amino Acids
Di-tert-Butyl Dicarbonate Acylation
The tert-butoxycarbonyl (Boc) group is introduced via reaction of free amino acids with di-tert-butyl dicarbonate (Boc₂O). For L-alanine derivatives, this acylation occurs in tert-butyl alcohol/water or dioxane/water systems at room temperature, achieving near-quantitative yields. pH control (maintained at 8–9 using sodium hydroxide) ensures selective N-terminal protection without racemization.
Comparative Data :
| Amino Acid | Solvent System | Base | Time (hr) | Yield (%) |
|---|---|---|---|---|
| L-Alanine | tert-BuOH/H₂O | NaOH | 2 | 95 |
| L-Phe | DMF/H₂O | NaHCO₃ | 4 | 90 |
Crystallization and Purification of Boc-Amino Acids
Seed Crystal-Induced Crystallization
Post-synthesis, Boc-amino acids often remain as oils. The addition of 0.2–2% wt/wt seed crystals (purity ≥95%) initiates nucleation, converting the oil to a solid within 10–50 hours at room temperature. Weak polar solvents (e.g., n-hexane or diethyl ether) are added for slurry formation, enhancing crystal purity.
Solvent Selection and Yield Optimization
Optimal solvent volumes (5–10× the oil weight) and pulping durations (0.5–5 hours) minimize impurities. For example, Boc-L-phenylglycine crystallizes in 92% yield using cyclohexane, compared to 78% with ethyl acetate.
Comparative Analysis with Literature Methods
Step Economy vs. Previous Syntheses
Earlier routes by Xin et al. (2019) required eight steps with a 42% overall yield, while Shah et al. (2020) used costly chiral catalysts. The current method reduces steps to five and eliminates specialized reagents, improving cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the difluorocyclohexyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Design and Development
The compound is utilized in drug design due to its structural characteristics that allow for modifications leading to enhanced biological activity. Its ability to function as a building block in the synthesis of more complex molecules makes it valuable in developing new pharmaceuticals targeting various diseases.
Enzyme Inhibition
Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies have shown that modifications to the amino group can enhance the inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating type 2 diabetes and Alzheimer's disease, respectively .
Anticancer Activity
Preliminary studies suggest that (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid may exhibit anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its mechanism of action and potential side effects .
Case Study 1: Enzyme Inhibition
A study published in Der Pharma Chemica explored the synthesis of sulfonamide derivatives similar to (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid. The derivatives were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. Results indicated that certain modifications significantly enhanced inhibitory potency, suggesting a promising avenue for developing new treatments for diabetes and neurodegenerative diseases .
Case Study 2: Anticancer Research
In another study, researchers synthesized various derivatives based on the structure of (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid to assess their anticancer activity. The findings revealed that some derivatives exhibited selective cytotoxicity against specific cancer cell lines, indicating their potential as lead compounds for further drug development .
Mechanism of Action
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical processes. The difluorocyclohexyl moiety may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: (2S)- vs. (2R)-Configuration
Example Compound: (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (CAS 2306255-69-4) .
| Property | (2S)-Boc-Protected Derivative | (2R)-Amino Acid Hydrochloride |
|---|---|---|
| Stereochemistry | S-configuration at C2 | R-configuration at C2 |
| Amino Group Protection | Boc group (acid-labile) | Unprotected amino group (hydrochloride salt) |
| Solubility | Likely lower aqueous solubility due to Boc group | Higher solubility in polar solvents due to ionic hydrochloride form |
| Synthetic Utility | Used in peptide chain assembly to prevent unwanted side reactions | Direct incorporation into bioactive molecules without deprotection steps |
Key Insight : The Boc group in the (2S)-derivative enhances stability during synthesis but requires acidic deprotection, whereas the (2R)-hydrochloride salt is readily reactive but may exhibit different target binding profiles due to stereochemical inversion .
Substituent Comparison: 4,4-Difluorocyclohexyl vs. Other Fluorinated Groups
Example Compound : SARS-CoV-2 main protease inhibitor with a 4,4-difluorocyclohexyl fragment (PDB descriptor, 2025) .
| Property | 4,4-Difluorocyclohexyl in Target Compound | Fluorinated Groups in Protease Inhibitor |
|---|---|---|
| Role in Bioactivity | Enhances lipophilicity and membrane permeability | Stabilizes protein-ligand interactions via C–F⋯H bonds and hydrophobic packing |
| Structural Complexity | Single cyclohexyl ring with two fluorine atoms | Combined with sulfonic acid and pyrrolidinone moieties for enhanced binding affinity |
| Metabolic Stability | Fluorination reduces oxidative metabolism | Additional polar groups (e.g., sulfonic acid) may counteract fluorination-induced lipophilicity |
Key Insight : While both compounds leverage fluorine’s electron-withdrawing effects, the protease inhibitor’s additional functional groups broaden its target engagement, highlighting the trade-off between lipophilicity and polarity in drug design .
Functional Group Comparison: Boc vs. Benzyloxycarbonyl (Z)
Example Compound: (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium (corrected from hexylide, 2023) .
| Property | Boc-Protected Amino Acid | Benzyloxycarbonyl (Z)-Protected Analog |
|---|---|---|
| Deprotection Conditions | Requires strong acids (e.g., TFA) | Requires catalytic hydrogenation or HBr in acetic acid |
| Stability | Stable under basic and nucleophilic conditions | Prone to cleavage under reducing environments |
| Application Scope | Preferred in solid-phase peptide synthesis | Used in solution-phase synthesis where hydrogenolysis is feasible |
Key Insight : The Boc group’s acid-lability makes it ideal for sequential deprotection strategies, whereas the Z group’s sensitivity to hydrogenation limits its utility in metal-catalyzed reactions .
Backbone Comparison: Propanoic Acid vs. Heterocyclic Derivatives
Example Compound: (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid (Pharmacopeial Forum, 2008) .
| Property | Propanoic Acid Backbone | Triazole-Containing Butyric Acid |
|---|---|---|
| Acidity (pKa) | Carboxylic acid pKa ~2.5 | Sulfinic acid (pKa ~1.5) and triazole (pKa ~10) introduce dual acidity |
| Conformational Rigidity | Flexible backbone due to single bonds | Triazole ring imposes steric constraints and planar geometry |
| Biological Interactions | Relies on hydrogen bonding via COOH and NH groups | Triazole participates in π-π stacking and metal coordination |
Key Insight: The triazole derivative’s multifunctional backbone enables diverse binding modes, whereas the propanoic acid structure prioritizes simplicity and metabolic predictability .
Biological Activity
(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tert-butoxycarbonyl (Boc) group and a difluorocyclohexyl moiety. Its molecular formula is , with a molecular weight of approximately 293.31 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁F₂NO₄ |
| Molecular Weight | 293.31 g/mol |
| DrugBank ID | DB08783 |
| CAS Number | 394735-65-0 |
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Studies have shown that certain amino acid derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . The inhibition of tyrosine-protein phosphatases (PTPs), which play crucial roles in cell signaling, may be one mechanism through which this compound exerts its effects .
The biological activity of (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid may involve:
- Inhibition of Protein Phosphatases : It has been suggested that compounds with similar structures can regulate pathways like the endoplasmic reticulum unfolded protein response, affecting cell survival and apoptosis .
- Antimicrobial Mechanisms : The presence of the difluorocyclohexyl group may enhance membrane permeability or interfere with bacterial protein synthesis.
Case Studies
A notable case study involved the synthesis and evaluation of related compounds for their antibacterial properties. The study demonstrated that modifications in the side chains significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR confirms the presence of the Boc group (δ ~1.4 ppm for tert-butyl), fluorinated cyclohexyl protons (δ 4.5–5.5 ppm), and the carboxylic acid moiety .
- HPLC with Chiral Columns : Validates enantiomeric purity (>98% ee) by comparing retention times to standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C15H24F2N2O4) and detects impurities .
How does the 4,4-difluorocyclohexyl group influence the compound’s physicochemical properties and biological interactions?
Q. Advanced Research Focus
- Lipophilicity : Fluorination increases logP, enhancing membrane permeability. Computational tools (e.g., COSMO-RS) predict solubility in aqueous buffers .
- Conformational Rigidity : The difluorocyclohexyl group restricts rotational freedom, potentially improving binding affinity to target enzymes (e.g., proteases) in kinetic assays .
- Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative metabolism, as shown in hepatic microsome studies .
What experimental strategies resolve contradictions in enzymatic inhibition data across different assay conditions?
Q. Advanced Research Focus
- Assay Standardization : Control buffer pH, ionic strength, and temperature to minimize variability. For example, use Tris-HCl (pH 7.4) for protease assays .
- Enzyme Source Comparison : Test inhibition using recombinant vs. tissue-extracted enzymes to identify isoform-specific effects .
- Dose-Response Curves : Generate IC50 values under standardized conditions and validate with orthogonal methods (e.g., SPR for binding kinetics) .
How can computational modeling guide the optimization of this compound for target-specific activity?
Q. Advanced Research Focus
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., SARS-CoV-2 main protease) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds with the Boc group .
- QSAR Models : Correlate substituent effects (e.g., fluorination position) with bioactivity data to prioritize synthetic analogs .
What are the recommended protocols for long-term storage to maintain compound stability?
Q. Basic Research Focus
- Storage Conditions : Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine from Boc deprotection) .
How does the stereochemistry at the 2S position affect its role in peptide synthesis?
Q. Advanced Research Focus
- Peptide Coupling Efficiency : The (2S)-configuration ensures compatibility with Fmoc/t-Bu solid-phase synthesis protocols, minimizing racemization during activation (e.g., HATU/DIPEA) .
- Circular Dichroism (CD) : Monitor secondary structure induction in model peptides to assess conformational impact .
What safety precautions are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of HF during decomposition .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
How can researchers validate the compound’s role in modulating enzyme kinetics?
Q. Advanced Research Focus
- Stopped-Flow Kinetics : Measure rapid binding events (e.g., kcat/KM changes) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
What are the ethical and regulatory considerations for in vivo studies using derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
